
1-(3-(Dimethylamino)propyl)-3-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea can be synthesized through the reaction of N,N-dimethylpropanediamine with carbon disulfide. The reaction typically involves the following steps:
Reaction with Carbon Disulfide: N,N-dimethylpropanediamine is reacted with carbon disulfide to form N,N-dimethylpropylthiourea.
Industrial Production Methods
Industrial production methods for N-[3-(Dimethylamino)propyl]-N’-ethylthiourea typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioureas depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of N-[3-(Dimethylamino)propyl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1,3-diaminopropane: Similar in structure but lacks the thiourea group.
N,N-Dimethylpropylthiourea: Similar but with different alkyl substituents.
N-Ethyl-N’-phenylthiourea: Similar thiourea structure with different substituents.
Uniqueness
N-[3-(Dimethylamino)propyl]-N’-ethylthiourea is unique due to its specific combination of dimethylamino and ethyl groups attached to the thiourea moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
35542-99-5 |
|---|---|
Molekularformel |
C8H19N3S |
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-3-ethylthiourea |
InChI |
InChI=1S/C8H19N3S/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) |
InChI-Schlüssel |
PFUBBBJVHVTSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





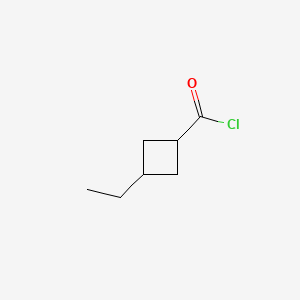
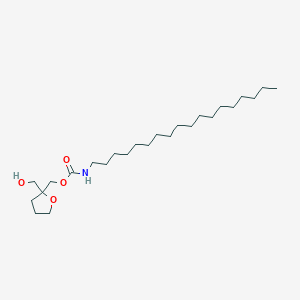
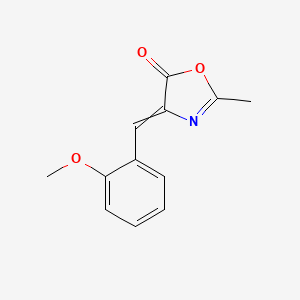
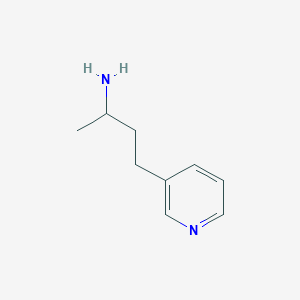



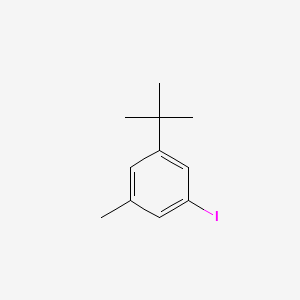

![Ferrocene, 1,1'-bis[bis(1,1-dimethylethyl)phosphino]-](/img/structure/B8762378.png)

